![molecular formula C14H10F2N2O3 B5022931 N-1,3-benzodioxol-5-yl-N'-(2,4-difluorophenyl)urea](/img/structure/B5022931.png)
N-1,3-benzodioxol-5-yl-N'-(2,4-difluorophenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives involves reactions between specific amine compounds and isocyanates or isothiocyanates, yielding a variety of urea compounds with potential biological activities. For example, urea derivatives have been synthesized by reacting 3,4-diaminobenzophenone with different chlorides of carbamidophosphoric acids in the presence of triethylamine, showcasing a methodology that could be applicable to synthesizing the compound of interest (Reddy, Reddy, & Raju, 2003).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR, MS, and IR techniques to characterize the structure of urea derivatives. For instance, the structure of a similar compound, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, was characterized, indicating that the urea scaffold in each molecule is essentially planar due to the presence of intramolecular N–H···O hydrogen bond (Song, Tan, & Wang, 2008).
Chemical Reactions and Properties
The chemical reactions involving urea derivatives can lead to a variety of products depending on the reactants and conditions. For example, the reaction of dihydronaphthopyrazolylbenzenesulfonamide with isocyanates and isothiocyanates produced urea and thiourea derivatives, highlighting the compound's versatility in chemical reactions (Faidallah, Basaif, Sharshira, & A-Ba-Oum, 2002).
Physical Properties Analysis
The physical properties of urea derivatives, such as melting points and solubility, can significantly influence their applications. Research indicates that modifications to the urea structure, for instance, by incorporating adamantyl groups, can alter physical properties like melting points and water solubility, which is essential for understanding the behavior of "N-1,3-benzodioxol-5-yl-N'-(2,4-difluorophenyl)urea" in various environments (Butov, Burmistrov, & Danilov, 2017).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity with other chemicals, are crucial for their application in various fields, including medicinal chemistry and materials science. The reactivity can be influenced by the structure of the urea compound, as demonstrated by the synthesis of different urea derivatives and their subsequent testing for biological activity (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESPQLXNCOMFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327156 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823912 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
793678-38-3 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)-3-(2,4-difluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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